![molecular formula C17H19ClN2O4 B11828956 Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride](/img/structure/B11828956.png)
Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a nitro group, a methyl ester, and an amino group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group, which is then reacted with 4-methylbenzyl chloride to form the desired compound. The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted benzyl derivatives can be formed.
Scientific Research Applications
Synthetic Pathways
The synthesis of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride can be achieved through various chemical reactions. A common method involves the reaction of 4-nitrobenzoic acid derivatives with amines under controlled conditions to yield the desired product. The process typically includes the following steps:
- Formation of the Nitro Group : Starting from a suitable benzoic acid derivative, nitration is performed to introduce the nitro group.
- Amine Reaction : The nitro compound is then reacted with an appropriate amine, such as 4-methylbenzylamine, to form the amide linkage.
- Esterification : Finally, methylation occurs to form the ester derivative.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM, indicating potent activity against tumor cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary tests revealed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that this compound could serve as a broad-spectrum antimicrobial agent.
Cytotoxicity Assays
A detailed study on human breast cancer cells (MCF-7) assessed the cytotoxic effects of this compound. The results indicated a dose-dependent reduction in cell viability over a period of 48 hours. The compound's mechanism of action may involve:
- Enzymatic Reduction : The nitro group can be enzymatically reduced in hypoxic conditions, leading to reactive intermediates that preferentially target hypoxic tumor cells.
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms.
Antimicrobial Activity Study
In another study focusing on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound's effectiveness highlights its potential for use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the nitro group and benzyl moiety.
4-Methylbenzhydrylamine resin hydrochloride: Contains a similar benzyl amino group but is used primarily in solid-phase peptide synthesis.
3-Amino-4-methylbenzoic acid: Similar aromatic structure with an amino group but different functional groups.
Uniqueness
Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and amino groups allows for diverse chemical transformations, making it a valuable compound in research and industry.
Biological Activity
Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride, a compound with significant biological activity, is of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C15H16N2O4·HCl
- Molecular Weight : 320.76 g/mol
- CAS Number : 12064511
The compound features a nitro group, an amino group, and an ester functional group, which contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : It may act as a modulator of specific receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, in vitro studies on breast cancer cells revealed significant reductions in cell viability when treated with this compound.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HeLa (Cervical) | 20 | Reduced proliferation |
A549 (Lung) | 25 | Cell cycle arrest |
Case Studies
-
Case Study on Breast Cancer :
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Case Study on Lung Cancer :
A549 lung cancer cells exhibited significant sensitivity to the compound, with an IC50 value of 25 µM. The study suggested that the compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death.
Toxicity Profile
While the compound shows promising biological activity, its toxicity profile is critical for therapeutic applications. Preliminary toxicity assessments indicate moderate toxicity at higher concentrations, necessitating further evaluation through comprehensive toxicological studies.
Properties
Molecular Formula |
C17H19ClN2O4 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 4-[[(4-methylphenyl)methylamino]methyl]-3-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-12-3-5-13(6-4-12)10-18-11-15-8-7-14(17(20)23-2)9-16(15)19(21)22;/h3-9,18H,10-11H2,1-2H3;1H |
InChI Key |
KIBWZJAQUJRWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.